molecular formula C18H23N5O3 B2540960 N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415509-96-3

N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide

Cat. No.: B2540960
CAS No.: 2415509-96-3
M. Wt: 357.414
InChI Key: PIZVKZVMIAKWHU-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the methoxypyrimidinyl group: This can be done through coupling reactions, such as Suzuki or Stille coupling.

    Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as in the treatment of diseases where modulation of specific biological targets is beneficial.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)-4-aminopiperidine-1-carboxamide
  • N-(2-Methoxyphenyl)-4-(pyrimidin-4-yl)amino]piperidine-1-carboxamide
  • N-(2-Methoxyphenyl)-4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxamide

Uniqueness

N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide is unique due to the presence of both methoxyphenyl and methoxypyrimidinyl groups, which can confer specific pharmacological properties and reactivity patterns. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-25-15-6-4-3-5-14(15)22-18(24)23-9-7-13(8-10-23)21-16-11-17(26-2)20-12-19-16/h3-6,11-13H,7-10H2,1-2H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZVKZVMIAKWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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